Triethylsilylmethanol
Description
Historical Context of Organosilicon Compounds in Synthetic Methodologies
The journey of organosilicon chemistry began in 1863 when French chemists Charles Friedel and James Crafts successfully synthesized the first organosilicon compound, tetraethylsilane. sbfchem.comwikipedia.orgrichsilicone.com This seminal discovery laid the groundwork for a field that would blossom over the next century and a half. In the early 20th century, the English chemist Frederic Kipping made extensive and foundational contributions to the field, synthesizing a wide array of organosilicon compounds and coining the term "silicone." wikipedia.orgsbfchem.com His work, particularly the use of Grignard reagents to form alkyl- and arylsilanes, became a cornerstone of the burgeoning silicone industry. wikipedia.orgrichsilicone.com
A significant leap forward occurred in the 1940s with the independent discovery of the "direct process" (also known as the Müller-Rochow process) by Eugene G. Rochow and Richard Müller. richsilicone.comuwo.ca This process, which involves the direct reaction of elemental silicon with alkyl halides, enabled the large-scale and cost-effective production of organosilanes, paving the way for the widespread industrial application of silicones. richsilicone.com The subsequent decades saw an explosion in the development of new organosilicon reagents and catalysts, further cementing their importance in both industrial and academic research settings. sbfchem.comsbfchem.com
Evolution of Silyl (B83357) Ethers as Key Synthetic Intermediates
Within the vast landscape of organosilicon chemistry, silyl ethers have emerged as exceptionally valuable tools, particularly as protecting groups for alcohols. ontosight.ainumberanalytics.com The concept of protecting groups—temporarily masking a reactive functional group to allow for selective reactions elsewhere in a molecule—is fundamental to complex organic synthesis. numberanalytics.com Silyl ethers were introduced as effective protecting groups in the mid-20th century and quickly gained prominence. numberanalytics.comnumberanalytics.com
The popularity of silyl ethers stems from several key advantages: they are easily installed, typically by reacting an alcohol with a silyl chloride, and can be removed under specific and often mild conditions. numberanalytics.commasterorganicchemistry.com This allows chemists to strategically protect and deprotect hydroxyl groups throughout a synthetic sequence. The stability and reactivity of a silyl ether can be finely tuned by altering the substituents on the silicon atom, leading to a diverse array of silyl protecting groups like the widely used tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers. numberanalytics.comtandfonline.com This ability to selectively mask and unmask alcohol functionalities has made the synthesis of complex, polyfunctional molecules, such as those found in carbohydrate chemistry, more efficient and achievable. numberanalytics.comtandfonline.com The continuous development of new silylating agents and deprotection methods further enhances the versatility of silyl ethers in modern synthesis. tandfonline.com
Significance of Triethylsilylmethanol in Contemporary Chemical Research
This compound ((C₂H₅)₃SiCH₂OH) is an organosilicon compound that serves as a valuable reagent in contemporary organic synthesis. ontosight.aialibaba.comlookchem.com It is a colorless liquid that is slightly soluble in water but highly soluble in common organic solvents like ethanol (B145695) and ether. ontosight.ai Its synthesis is typically achieved through the reaction of methanol (B129727) with triethylsilyl chloride in the presence of a base. ontosight.ai
While the triethylsilyl group is a well-established protecting group for alcohols, this compound itself is utilized as a key building block and reagent in various chemical transformations. ontosight.aigoogle.com Its utility is demonstrated in the synthesis of complex molecules for medicinal chemistry. For instance, a derivative, (2,5-dibromopyridin-4-yl)this compound, has been used as an intermediate in the synthesis of imidazopyrimidines, a class of compounds investigated as EED inhibitors for potential cancer therapy. google.com
Furthermore, research has shown the involvement of this compound in radical chemistry. In studies involving the radiolysis of methanol in the presence of triethylsilane, this compound is formed as a product from the reaction of triethylsilyl radicals with hydroxymethyl radicals. researchgate.netresearchgate.net Phenyl(triethylsilyl)methanol has also been studied in the context of oxidative sbfchem.comontosight.ai-Brook rearrangements, highlighting the nuanced reactivity of such compounds beyond simple protection strategies. doi.org These examples underscore the role of this compound and its derivatives as active participants in the construction of novel and complex chemical entities in modern research.
Detailed Research Findings
Recent research has further illuminated the versatile applications of this compound and related structures in specialized synthetic contexts. Its role as a precursor and a reactive component showcases its importance in advancing synthetic methodologies.
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₈OSi | ontosight.aiaablocks.com |
| Molecular Weight | 146.30 g/mol | aablocks.com |
| Appearance | Colorless liquid | ontosight.ailookchem.com |
| Solubility in Water | Slightly soluble | ontosight.ai |
| Solubility in Organic Solvents | Highly soluble in ethanol, ether, dichloromethane | ontosight.ai |
| CAS Number | 60764-82-1 | aablocks.com |
This table is interactive. Click on the headers to sort the data.
Structure
3D Structure
Properties
IUPAC Name |
triethylsilylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18OSi/c1-4-9(5-2,6-3)7-8/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGUSMVPPUCFQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50209586 | |
| Record name | Methanol, triethylsilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60764-82-1 | |
| Record name | Methanol, triethylsilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060764821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, triethylsilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50209586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Triethylsilylmethanol and Its Derivatives
Direct Synthetic Routes to Triethylsilylmethanol
The most common and direct method for the synthesis of triethylslylmethanol involves the reaction of triethylsilyl chloride with methanol (B129727) in the presence of a base. This reaction, a nucleophilic substitution at the silicon center, is favored for its straightforwardness and use of readily available starting materials.
Reaction of Methanol with Triethylsilyl Chloride in the Presence of a Base
The fundamental reaction for the formation of triethylslylmethanol is the silylation of methanol using triethylsilyl chloride. In this process, the oxygen atom of the methanol molecule acts as a nucleophile, attacking the electrophilic silicon atom of triethylsilyl chloride. This results in the displacement of the chloride ion and the formation of an O-Si bond. A base is essential to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion. Common bases employed for this purpose are tertiary amines, such as triethylamine or pyridine, which readily react with HCl to form a salt that can be easily removed from the reaction mixture.
(CH₃CH₂)₃SiCl + CH₃OH + Base → (CH₃CH₂)₃SiOCH₃ + Base·HCl
Variations in Base Catalysis for this compound Formation
The choice of base can significantly impact the rate and yield of the silylation reaction. While common tertiary amines like triethylamine and pyridine are effective, more hindered amine bases can also be utilized. The basicity and steric bulk of the amine influence its effectiveness in scavenging the generated HCl without interfering with the primary reaction.
Table 1: Comparison of Common Amine Bases in Silylation Reactions
| Base | pKa of Conjugate Acid | Steric Hindrance | Relative Reactivity |
| Triethylamine | 10.75 | Moderate | High |
| Pyridine | 5.25 | Low | Moderate |
| Imidazole | 7.05 | Low | High |
| 2,6-Lutidine | 6.64 | High | Moderate to Low |
Data compiled from various sources on silylation chemistry.
Imidazole is a particularly effective catalyst and base for silylation reactions. Its catalytic activity is attributed to the formation of a highly reactive silylimidazolium intermediate, which is then readily attacked by the alcohol.
Influence of Reaction Conditions on Synthetic Efficiency
The efficiency of triethylslylmethanol synthesis is highly dependent on several reaction conditions, including solvent, temperature, and reaction time.
Solvent: The choice of solvent plays a crucial role in the reaction. Aprotic solvents are generally preferred to avoid side reactions with the silylating agent. Common solvents include dichloromethane, diethyl ether, and tetrahydrofuran (B95107) (THF). The polarity of the solvent can influence the reaction rate, with more polar aprotic solvents often accelerating the reaction.
Temperature: The reaction is typically carried out at room temperature or with gentle heating. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. Optimization of the temperature is often necessary to achieve the best balance between reaction speed and selectivity.
Reaction Time: The duration of the reaction depends on the reactivity of the substrates and the specific conditions employed. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and ensure complete conversion.
Table 2: Illustrative Reaction Conditions for Silylation of Alcohols
| Alcohol | Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | Triethylsilyl chloride | Triethylamine | Dichloromethane | 25 | 2 | >90 |
| Ethanol (B145695) | Triethylsilyl chloride | Imidazole | Tetrahydrofuran | 25 | 1 | >95 |
| Isopropanol | Triethylsilyl chloride | Pyridine | Diethyl ether | 0-25 | 4 | ~85 |
This table presents typical conditions and yields for analogous silylation reactions and serves as a general guide.
Advanced Synthetic Pathways to this compound
Beyond the direct silylation of methanol, more advanced and sometimes more intricate synthetic routes have been developed for the production of triethylslylmethanol and its derivatives. These methods often involve the synthesis of specific precursors or employ novel catalytic systems.
Precursor Design and Synthesis for this compound Production
An alternative approach to triethylslylmethanol involves the reaction of triethylsilane ((CH₃CH₂)₃SiH) with a source of formaldehyde, such as paraformaldehyde. This method, often catalyzed by a transition metal complex, proceeds via a hydrosilylation mechanism. The design of the precursor, in this case, triethylsilane, is central to this pathway. Triethylsilane itself can be synthesized through various methods, including the reaction of trichlorosilane with ethylmagnesium bromide.
This precursor-based approach allows for greater control over the reaction and can be advantageous in specific synthetic contexts, particularly when seeking to avoid the generation of halide byproducts.
Novel Methodologies in this compound Synthesis
Research into novel catalytic systems for silylation reactions is an ongoing area of interest. While traditional base-catalyzed methods are robust, the development of new catalysts can offer advantages in terms of efficiency, selectivity, and milder reaction conditions. For instance, certain metal-catalyzed hydrosilylation reactions of formaldehyde equivalents with triethylsilane represent a more atom-economical route to triethylslylmethanol. Catalysts based on rhodium, platinum, and other transition metals have been explored for similar transformations.
Furthermore, the use of solid-supported catalysts or reagents can simplify product purification and catalyst recovery, contributing to more sustainable synthetic processes. While specific examples for the synthesis of triethylslylmethanol using these novel methodologies are not extensively documented in readily available literature, the principles from related silylation and hydrosilylation reactions suggest their potential applicability.
Modified Synthetic Approaches for Enhanced Yield and Selectivity
Currently, specific research detailing modified synthetic approaches for enhancing the yield and selectivity in the production of this compound is not prominently documented in scientific literature. General principles in synthetic chemistry suggest that optimization of reaction conditions—such as temperature, pressure, solvent, and catalyst choice—along with the use of high-purity reagents, are standard methods for improving yield and selectivity. However, without specific studies on this compound, no detailed research findings or data tables can be presented.
Convergent Synthesis Strategies Involving this compound Fragments
There is no specific information available in the searched literature regarding the application of convergent synthesis strategies that explicitly utilize this compound as a key fragment for building larger, more complex molecules. While the hydroxyl group of this compound makes it a potential building block for such strategies, dedicated studies outlining this application are not available.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The application of green chemistry principles to the synthesis of specific organosilicon compounds like this compound is a developing area. While general principles are well-established, their direct application and documented impact on this compound production are not detailed in current research.
Application of Green Chemistry Principles to this compound Production
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and catalysts. epa.govacs.org The theoretical application of these principles to this compound synthesis would involve:
Waste Prevention : Designing a synthetic route that generates minimal byproducts. yale.edu
Safer Solvents : Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. skpharmteco.com
Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. epa.gov
Renewable Feedstocks : Utilizing starting materials derived from renewable sources rather than depletable fossil fuels. epa.gov
However, specific studies that apply and quantify the benefits of these principles in the production of this compound are not available.
Atom Economy Maximization in this compound Syntheses
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. rsc.org An ideal reaction has a 100% atom economy, where all reactant atoms are incorporated into the final product. scranton.edu
For any given synthesis of this compound, the atom economy could be calculated. For instance, in a hypothetical reaction:
A + B → this compound + D
The percent atom economy would be:
Without established, specific synthetic routes for this compound being the focus of green chemistry research, a comparative data table of atom economies for different synthetic pathways cannot be compiled. Addition reactions typically have high atom economies, while substitution and elimination reactions are generally less efficient. scranton.edu
Catalytic Methods for Environmentally Benign this compound Synthesis
Catalytic reagents are preferred over stoichiometric ones in green chemistry because they are used in small amounts and can facilitate a reaction multiple times, minimizing waste. epa.govacs.org Environmentally benign catalysts are typically non-toxic, recyclable, and highly selective. nih.govscrivenerpublishing.com Categories of such catalysts include:
Heterogeneous Catalysts : Solid catalysts that are easily separated from the reaction mixture, allowing for recycling and reducing purification steps. nih.govethernet.edu.et
Biocatalysts (Enzymes) : Highly specific catalysts that operate under mild conditions, often in aqueous solutions. researchgate.net
There is a lack of specific research on the development or application of catalytic methods designed for an environmentally benign synthesis of this compound.
Minimizing Waste and Derivatization in this compound Preparation
A core principle of green chemistry is the reduction of waste, which can be achieved by improving reaction efficiency and avoiding unnecessary steps. yale.eduepa.gov Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as these steps require additional reagents and generate waste. acs.org
Strategies to minimize waste in a potential synthesis of this compound would include:
Process Optimization : Fine-tuning reaction conditions to maximize conversion and minimize byproduct formation.
One-Pot Syntheses : Designing a sequence where multiple reaction steps are carried out in the same reactor, avoiding intermediate purification and reducing solvent use.
Avoiding Protecting Groups : Utilizing chemoselective reagents that react with the desired functional group without the need to protect other reactive sites.
Reactivity and Mechanistic Studies of Triethylsilylmethanol
Triethylsilylmethanol as a Protecting Group Strategy in Organic Synthesis
The triethylsilyl (TES) group, derived from this compound, is a common protecting group for alcohols in organic synthesis. Its utility stems from the ease of formation of triethylsilyl ethers and the wide range of conditions available for their subsequent cleavage. The steric and electronic properties of the TES group place its reactivity between the more labile trimethylsilyl (B98337) (TMS) group and the more robust tert-butyldimethylsilyl (TBS) group. gelest.comthieme-connect.de This intermediate stability allows for selective protection and deprotection strategies in complex, multi-step syntheses. gelest.comwikipedia.org
Introduction:
Triethylsilyl ethers are most commonly formed by the reaction of an alcohol with a silylating agent, such as triethylsilyl chloride (TES-Cl) or triethylsilyl trifluoromethanesulfonate (B1224126) (TES-OTf), in the presence of a base. thieme-connect.de The choice of reagent and base can be modulated to control reactivity. TES-Cl is typically used with a promoter like imidazole, 4-(dimethylamino)pyridine (DMAP), pyridine, or 2,6-lutidine to enhance the rate of silylation, especially for secondary alcohols. gelest.comwikipedia.org For sterically hindered alcohols, the more reactive TES-OTf is often employed with a non-nucleophilic hindered base like 2,6-lutidine. gelest.comwikipedia.org
Table 1: Common Reagents for the Formation of Triethylsilyl Ethers
| Silylating Agent | Common Base(s) | Typical Substrates |
|---|---|---|
| Triethylsilyl chloride (TES-Cl) | Imidazole, Pyridine, Et₃N | Primary and secondary alcohols |
| Triethylsilyl trifluoromethanesulfonate (TES-OTf) | 2,6-Lutidine | Hindered secondary and tertiary alcohols |
Removal (Deprotection):
A key advantage of the TES group is the variety of conditions under which it can be removed. Cleavage can be achieved under acidic, basic, or fluoride-mediated conditions. The relative stability of common silyl (B83357) ethers towards acid- and base-catalyzed hydrolysis generally follows the trend: TMS < TES < TBS < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). thieme-connect.dewikipedia.org
Acid-Catalyzed Cleavage: TES ethers can be cleaved using protic acids such as p-toluenesulfonic acid in methanol (B129727) or aqueous trifluoromethanesulfonic acid. gelest.com Formic acid in methanol or methylene (B1212753) chloride has also been shown to be an effective and mild reagent for this purpose. nih.govnih.govresearchgate.nettandfonline.com
Fluoride-Based Cleavage: Fluoride (B91410) ions have a high affinity for silicon, making fluoride sources potent reagents for silyl ether deprotection. libretexts.org Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF) is a widely used method for cleaving nearly all common silyl ethers, including TES ethers. gelest.com Another common fluoride source is hydrogen fluoride-pyridine complex (HF•Py). gelest.comnih.gov
Base-Catalyzed Cleavage: While less common for TES ethers compared to TMS ethers, bases like potassium carbonate in methanol can effect deprotection. gelest.com
Other Methods: Catalytic amounts of iron(III) chloride in methanol have been reported as a very mild, inexpensive, and environmentally benign method, particularly effective for cleaving TES ethers. thieme-connect.deorganic-chemistry.org Additionally, o-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) can rapidly cleave TES ethers. acs.org
Table 2: Selected Reagents for the Deprotection of Triethylsilyl Ethers
| Reagent(s) | Conditions | Type |
|---|---|---|
| p-Toluenesulfonic acid | Methanol, 0 °C | Acidic |
| Formic acid (5-10%) | Methanol or CH₂Cl₂, rt | Acidic |
| HF•Pyridine | THF/Pyridine | Fluoride |
| Tetra-n-butylammonium fluoride (TBAF) | THF | Fluoride |
| Iron(III) chloride (catalytic) | Methanol, rt | Lewis Acid |
| o-Iodoxybenzoic acid (IBX) | DMSO, rt | Oxidative Cleavage |
Transformations Involving this compound
While the primary role of the triethylsilyl moiety is as a protecting group for alcohols, this compound itself and its derivatives can participate in specific chemical transformations.
This compound, possessing a primary hydroxyl group, can act as a nucleophile. Deprotonation with a suitable base, such as an alkali metal hydride, generates the corresponding triethylsilylmethoxide. This alkoxide is a potent nucleophile capable of participating in Williamson ether synthesis by reacting with alkyl halides or sulfonates to form triethylsilylmethyl ethers.
These triethylsilylmethyl ethers are valuable synthetic intermediates. For instance, they can be used in the synthesis of other silyl ethers or in reactions where the triethylsilylmethyl group itself modifies the reactivity of the molecule.
The hydroxyl group of this compound can be activated to become a good leaving group, enabling electrophilic transformations. Conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, or to a halide (e.g., triethylsilylmethyl iodide) transforms the carbon atom into an electrophilic center.
These activated derivatives can then react with a variety of nucleophiles. A significant transformation involving α-silyl alcohol derivatives is the Peterson olefination. In this reaction, an α-silyl carbanion (generated by deprotonation of a molecule like tetramethylsilane, a structural analog) reacts with a ketone or aldehyde. The resulting β-hydroxysilane can then be eliminated under either acidic or basic conditions to form an alkene. While this compound itself is the alcohol, its derivatives can be precursors to the necessary α-silyl carbanions for such transformations, highlighting a key reaction pathway for compounds with this structural motif.
Radical Reactions Involving this compound Precursors
While direct radical chain reactions involving this compound are not extensively documented, its precursors and derivatives are known to participate in radical-mediated transformations. Silyl hydrides, such as triethylsilane, which are structurally related to the alcohol counterpart, are well-established radical reducing agents. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps.
Initiation: The reaction is often initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or photolysis, to generate radicals.
Propagation: The generated radical then abstracts a hydrogen atom from a trialkylsilane to form a silyl radical. This silyl radical can then engage in various reactions, such as addition to multiple bonds or atom transfer reactions. While this compound itself is less prone to direct hydrogen abstraction from the silicon-hydride bond (as it is a methanol derivative), its synthetic precursors or related silyl hydrides are key players in such radical processes. For instance, the reaction of triethylsilane with organic halides proceeds via a radical chain mechanism where the triethylsilyl radical plays a crucial role.
Termination: The radical chain is terminated by the combination of two radical species.
The reactivity of related trialkylsilanes in radical reactions provides insight into the potential behavior of this compound-derived radicals. The table below summarizes key reactions involving trialkylsilyl radicals, which serve as a model for understanding potential radical pathways involving this compound-derived species.
| Reaction Type | Reactant | Radical Species | Product |
| Halogen Abstraction | R-X | (C2H5)3Si• | (C2H5)3Si-X |
| Addition to Alkene | C=C | (C2H5)3Si• | (C2H5)3Si-C-C• |
| Reduction of Carbonyl | R2C=O | (C2H5)3Si• | R2CH-OSi(C2H5)3 |
Mechanistic Investigations of this compound Reactions
Detailed mechanistic investigations are paramount to understanding and predicting the outcomes of reactions involving this compound. These studies often employ a combination of kinetic analysis, computational modeling, and spectroscopic techniques to elucidate the intricate steps of a chemical transformation.
Kinetic Studies of this compound-Mediated Transformations
Kinetic studies provide quantitative data on the rates of chemical reactions, offering valuable insights into the reaction mechanism. While specific kinetic data for reactions directly mediated by this compound are sparse in the literature, studies on analogous trialkylsilanes offer a comparative framework. For example, the rates of hydrogen abstraction from various trialkylsilanes by radical species have been determined, revealing the influence of the alkyl substituents on the reactivity of the Si-H bond.
A study on the γ-radiation-induced chain reactions of triethylsilane with carbon tetrachloride in cyclohexane (B81311) provided Arrhenius parameters for the hydrogen abstraction by the trichloromethyl radical. iaea.org These kinetic parameters are crucial for understanding the temperature dependence of the reaction rate and for predicting reactivity in similar systems.
The following table presents hypothetical kinetic data for a generic radical reaction involving a trialkylsilylmethanol precursor to illustrate the type of information derived from such studies.
| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A) |
| 298 | 1.2 x 10³ | 25 | 5.8 x 10⁷ |
| 308 | 2.5 x 10³ | 25 | 5.8 x 10⁷ |
| 318 | 4.9 x 10³ | 25 | 5.8 x 10⁷ |
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways involves identifying all the elementary steps that connect reactants to products, including the characterization of intermediates and transition states. Computational chemistry has become an indispensable tool for mapping these potential energy surfaces.
For reactions involving organosilicon compounds, theoretical calculations can predict the geometries of reactants, products, and, most importantly, the high-energy transition states that govern the reaction rate. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the energies of these species and to visualize the structural changes that occur during a reaction.
Finding a transition state is a critical step in understanding a reaction mechanism. It represents a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. The energy of the transition state relative to the reactants determines the activation energy of the reaction.
Role of Catalysis in this compound Reactivity
Catalysis can profoundly influence the reactivity of this compound by providing alternative reaction pathways with lower activation energies. Both homogeneous and heterogeneous catalysts can be employed to promote specific transformations.
For instance, transition metal complexes are known to catalyze the hydrosilylation of unsaturated compounds with silanes, a reaction analogous to potential transformations of this compound derivatives. The mechanism of these catalytic cycles often involves oxidative addition, migratory insertion, and reductive elimination steps.
In the context of heterogeneous catalysis, solid acids or bases can activate the hydroxyl group of this compound, facilitating reactions such as etherification or condensation. The catalyst's surface provides active sites where the reactant molecules are adsorbed and their bonds are weakened, leading to an increased reaction rate.
The choice of catalyst is critical in directing the reaction towards a desired product and in understanding the underlying mechanistic details of how the catalyst interacts with the this compound molecule to lower the energy barrier for a specific transformation.
Advanced Spectroscopic and Computational Analysis of Triethylsilylmethanol Systems
Spectroscopic Characterization Methodologies
Spectroscopic techniques are indispensable for elucidating the molecular framework and electronic environment of triethylsilylmethanol and its adducts. Nuclear magnetic resonance provides detailed information about the connectivity of atoms, while infrared and Raman spectroscopy probe the vibrational modes of the molecule. Mass spectrometry offers insights into the molecular weight and fragmentation patterns, aiding in structural confirmation.
Nuclear Magnetic Resonance (NMR) Studies of this compound and its Adducts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organosilicon compounds like this compound. While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures and general NMR principles.
In a hypothetical ¹H NMR spectrum of this compound, one would anticipate distinct signals corresponding to the protons of the ethyl groups and the methylene (B1212753) protons adjacent to the hydroxyl group. The ethyl protons would likely appear as a quartet for the methylene group (-CH₂-) coupled to the methyl protons (-CH₃), which in turn would appear as a triplet. The protons of the methylene group bonded to silicon and oxygen (-Si-CH₂-OH) would present a unique chemical shift, influenced by both the silicon and the electronegative oxygen atom. The hydroxyl proton would appear as a singlet, the position of which can be concentration and solvent dependent.
Similarly, the ¹³C NMR spectrum would be expected to show distinct peaks for the different carbon environments within the molecule: the methyl and methylene carbons of the ethyl groups, and the methylene carbon of the silylmethanol moiety. The carbon atom bonded to the oxygen would be shifted downfield due to oxygen's electronegative effect.
The formation of adducts with this compound would lead to noticeable changes in the NMR spectrum. For instance, the coordination of a Lewis acid to the hydroxyl oxygen would cause a significant downfield shift of the signals for the adjacent methylene and hydroxyl protons, reflecting the withdrawal of electron density.
| Proton Environment (¹H) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Si-CH₂-CH₃ | ~0.9 | Triplet | ~7 |
| Si-CH₂ -CH₃ | ~0.6 | Quartet | ~7 |
| Si-CH₂ -OH | ~3.5 | Singlet | - |
| CH₂ -OH | Variable | Singlet | - |
| Carbon Environment (¹³C) | Predicted Chemical Shift (ppm) |
| Si-CH₂-C H₃ | ~7 |
| Si-C H₂-CH₃ | ~3 |
| Si-C H₂-OH | ~55 |
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of molecules. For this compound, these techniques can identify characteristic functional groups and provide information about the molecular structure.
The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding. Other significant absorptions would include C-H stretching vibrations of the ethyl and methylene groups in the 2850-3000 cm⁻¹ region. The Si-C bond would also exhibit characteristic vibrations, typically in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy, which is sensitive to changes in polarizability, would provide complementary information. The Si-C symmetric stretching vibration, for instance, is often strong in the Raman spectrum. The C-C stretching and bending modes of the ethyl groups would also be observable. By analyzing both IR and Raman spectra, a more complete vibrational profile of this compound can be obtained.
| Vibrational Mode | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Weak | Strong, Broad (IR) |
| C-H Stretch (sp³) | 2850-3000 | 2850-3000 | Strong |
| CH₂ Bend | ~1465 | ~1465 | Medium |
| CH₃ Bend | ~1375 | ~1375 | Medium |
| C-O Stretch | 1000-1260 | Weak | Strong (IR) |
| Si-C Stretch | 600-800 | 600-800 | Medium-Strong |
Mass Spectrometric Techniques for this compound Derivatives
In the electron ionization (EI) mass spectrum of trimethylsilylmethanol, the molecular ion peak (M⁺) is observed, confirming the molecular weight of the compound. A prominent fragmentation pathway involves the loss of a methyl group ([M-15]⁺) to form a stable silicon-containing cation. Another characteristic fragment is often the base peak, resulting from the rearrangement and cleavage of the molecule.
For this compound derivatives, similar fragmentation patterns would be anticipated. The molecular ion peak would confirm the mass of the derivative. Key fragmentation pathways would likely involve the loss of an ethyl group ([M-29]⁺) or cleavage of the Si-C bond of the silylmethanol moiety. The specific fragmentation pattern would be diagnostic for the particular derivative and can be used for its identification and structural confirmation.
| m/z | Relative Intensity (%) | Possible Fragment Ion (Trimethylsilylmethanol) |
| 104 | ~5 | [M]⁺ |
| 89 | ~100 | [M - CH₃]⁺ |
| 75 | ~30 | [(CH₃)₂SiOH]⁺ |
| 73 | ~40 | [(CH₃)₃Si]⁺ |
| 59 | ~15 | [CH₃SiO]⁺ |
| 45 | ~25 | [CH₅O]⁺ |
X-ray Crystallography in this compound Research
Structural Elucidation of Crystalline this compound Compounds
While a specific crystal structure of this compound has not been reported in publicly available databases, the principles of X-ray diffraction would be applied to determine its solid-state structure if suitable single crystals were obtained. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, an electron density map can be constructed, which allows for the determination of the positions of the atoms in the crystal lattice.
For a hypothetical crystalline derivative of this compound, X-ray crystallography would provide precise measurements of the Si-C, C-O, and C-C bond lengths and the bond angles around the silicon and carbon atoms. This data is crucial for understanding the steric and electronic effects of the triethylsilyl group. The conformation of the ethyl groups and the orientation of the hydroxymethyl group relative to the silicon center would also be precisely determined.
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) to which the crystal belongs. |
| Space Group | The symmetry group of the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell. |
| Bond Lengths (Å) | The distances between bonded atoms (e.g., Si-C, C-O). |
| Bond Angles (°) | The angles between adjacent bonds (e.g., C-Si-C, Si-C-O). |
| Torsion Angles (°) | The dihedral angles that define the molecular conformation. |
Analysis of Molecular Packing and Intermolecular Interactions
Beyond the structure of a single molecule, X-ray crystallography provides invaluable information about how molecules are arranged in the crystal lattice. This molecular packing is dictated by intermolecular forces such as hydrogen bonding, van der Waals interactions, and dipole-dipole interactions.
In a crystalline structure of this compound, the hydroxyl group would be expected to play a dominant role in directing the molecular packing through the formation of hydrogen bonds. These O-H···O interactions would likely link neighboring molecules into chains, sheets, or more complex three-dimensional networks. The hydrophobic triethylsilyl groups would then pack in a way that minimizes unfavorable interactions and maximizes van der Waals forces between the ethyl groups of adjacent molecules. The analysis of these intermolecular interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility.
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry provides indispensable tools for investigating the properties and behavior of molecules at an atomic level. nih.gov These methods are particularly valuable for studying systems like this compound, offering insights that can be difficult to obtain experimentally. nih.govstart-project.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. mpg.de Instead of dealing with the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable, making it computationally feasible for larger systems. mpg.de The theory is founded on the Hohenberg-Kohn theorems, which establish that the ground-state electron density uniquely determines all properties of the system. mpg.de
In the context of this compound, DFT calculations can provide detailed information about its electronic properties. Key parameters derived from DFT include:
Molecular Orbitals: The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. researchgate.net
Electron Density Distribution: DFT can map the electron density, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). youtube.com
These calculations help in understanding how this compound and its derivatives will interact with other reagents. researchgate.netnih.gov
Below is a table showing representative electronic properties that can be calculated for a molecule like this compound using DFT.
| Property | Description | Typical Application in Reactivity Analysis |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's excitability and kinetic stability. A smaller gap suggests higher reactivity. |
| Mulliken Atomic Charges | A method for estimating partial atomic charges. | Helps identify electrophilic and nucleophilic sites within the molecule. |
| Electrostatic Potential (ESP) | The potential energy experienced by a positive point charge at various locations around the molecule. | Visualizes charge distribution and predicts sites for electrostatic interactions. |
Quantum Chemical Calculations for Reaction Energetics
Quantum chemical calculations are essential for determining the thermodynamics and kinetics of chemical reactions. nih.gov By computing the energies of reactants, products, and transition states, it is possible to determine key energetic parameters that govern a reaction's feasibility and rate. nih.govrsc.org
For transformations involving this compound, these calculations can predict:
Activation Energies (Ea): The energy barrier that must be overcome for a reaction to occur. This is determined by calculating the energy of the transition state relative to the reactants. A lower activation energy corresponds to a faster reaction rate.
Reaction Pathways: By mapping the potential energy surface (PES), computational chemists can identify the most likely pathway a reaction will follow, including any intermediates and transition states. nih.gov
Methods like coupled-cluster theory, such as CCSD(T), are often used to refine energies obtained from DFT calculations to achieve higher accuracy. nih.gov This allows for a quantitative understanding of reaction energetics. nih.govresearchgate.net
The following table outlines key thermodynamic and kinetic parameters obtained from quantum chemical calculations.
| Parameter | Symbol | Definition | Significance |
| Enthalpy of Reaction | ΔH | The heat absorbed or released during a reaction at constant pressure. | Determines if a reaction is exothermic (ΔH < 0) or endothermic (ΔH > 0). |
| Gibbs Free Energy of Reaction | ΔG | The energy available to do useful work, accounting for both enthalpy and entropy. | Determines the spontaneity of a reaction (ΔG < 0 for spontaneous). |
| Activation Energy | Ea | The minimum energy required to initiate a chemical reaction. | Governs the reaction rate; lower Ea means a faster reaction. |
| Transition State (TS) Geometry | N/A | The molecular structure at the highest point on the reaction energy profile. | Provides insight into the mechanism of bond-making and bond-breaking. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the dynamic behavior of molecules. nih.gov
For a flexible molecule like this compound, MD simulations are invaluable for:
Conformational Analysis: Identifying the most stable conformations (spatial arrangements of atoms) and the energy barriers between them. This is crucial as the reactivity of a molecule can depend on its conformation. nih.gov
Intermolecular Interactions: Simulating how this compound interacts with solvent molecules or other reactants. This provides insight into solvation effects and the formation of pre-reaction complexes.
Dynamical Properties: Understanding the vibrational motions and structural fluctuations that occur under specific conditions of temperature and pressure.
Principal Component Analysis (PCA) or Essential Dynamics (ED) can be applied to MD trajectories to identify the dominant, large-scale motions within the molecule, which are often related to its function or reactivity. nih.govresearchgate.net
Computational Modeling of Reaction Mechanisms and Catalysis
Computational modeling is a powerful tool for elucidating complex reaction mechanisms and understanding the role of catalysts. digitellinc.comnih.gov By combining quantum chemical methods (like DFT) with models for the reaction environment, researchers can build a detailed picture of how a reaction proceeds step-by-step. researchgate.netrsc.org
In the study of reactions involving this compound, computational modeling can:
Identify Intermediates and Transition States: Locate all stationary points along a proposed reaction coordinate to validate a mechanistic hypothesis. rsc.org
Analyze Catalytic Cycles: Model each elementary step in a catalytic cycle, determining the energetics and structures involved. This is crucial for designing more efficient catalysts. digitellinc.com
Evaluate Catalyst-Substrate Interactions: Quantify non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) that are often critical for binding the substrate and stabilizing the transition state in catalyzed reactions. rsc.org
These computational approaches provide atomic-scale insights that complement experimental studies, helping to rationalize observed outcomes and guide future experiments. start-project.orgsemanticscholar.org
Prediction of Enantioselectivity in this compound Transformations
Predicting the enantioselectivity of a reaction—the preference for forming one enantiomer over the other—is a significant challenge in synthetic chemistry and a key area for computational modeling. rsc.org The enantiomeric excess (ee) is determined by the difference in the activation free energies (ΔΔG‡) of the transition states leading to the two different enantiomers. nih.gov
Computational methods are used to predict enantioselectivity by:
Locating Diastereomeric Transition States: For a chiral reaction, there are two possible transition states (diastereomers) leading to the R and S products. Their geometries and energies must be calculated with high accuracy.
Calculating Energy Differences: The relative energies of these transition states are computed. Even small energy differences (a few kcal/mol) can lead to high enantioselectivity. rsc.org
Conformational Searching: Since catalysts and substrates can be flexible, it is often necessary to explore a wide range of possible conformations for the transition states to identify the lowest-energy structures that determine the reaction's outcome. rsc.orgresearchgate.net
Data-driven statistical models can also be developed by combining computational descriptors with experimental enantioselectivity data to predict outcomes for new substrates and catalysts, thereby accelerating the development of asymmetric transformations. nih.gov
Applications of Triethylsilylmethanol in Complex Chemical Synthesis
Triethylsilylmethanol in Functional Group Interconversions
The most direct application of this compound in functional group interconversions is its use to protect hydroxyl groups. This process can be viewed as a temporary interconversion of a reactive alcohol into a more stable silyl (B83357) ether, which can later be converted back to the alcohol. This protection-deprotection sequence is a cornerstone of multi-step synthesis. total-synthesis.com The triethylsilyl (TES) group is a member of a broader class of silyl ethers, each with distinct stability profiles, allowing for selective protection and deprotection.
The stability of silyl ethers is largely governed by steric hindrance around the silicon atom. This leads to a graduated lability that chemists can exploit for selective deprotection when multiple hydroxyl groups are present in a molecule. The TES group is more stable than the trimethylsilyl (B98337) (TMS) group but more labile (easier to remove) than the bulkier tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) groups. Deprotection is most commonly achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.
| Silyl Group | Abbreviation | Relative Steric Bulk | Relative Stability to Acid | Common Deprotection Reagents |
|---|---|---|---|---|
| Trimethylsilyl | TMS | Low | Low | K₂CO₃/MeOH; Mild Acid (AcOH) |
| Triethylsilyl | TES | Moderate | Moderate | HF-Pyridine; TBAF; CSA |
| tert-Butyldimethylsilyl | TBS/TBDMS | High | High | HF-Pyridine; TBAF |
| Triisopropylsilyl | TIPS | Very High | Very High | TBAF (slowly) |
| tert-Butyldiphenylsilyl | TBDPS | Very High | Very High | TBAF (slowly) |
Directed Synthesis and Regioselectivity Control with this compound
While some functional groups can direct reactions to specific locations through electronic effects or by coordinating to a metal catalyst, the triethylsilyl group primarily influences regioselectivity through steric hindrance. wikipedia.org Regioselectivity is the preference for a reaction to occur at one position over another possible position. wikipedia.org The considerable size of the triethylsilyl group can physically block the approach of a reagent to one part of a molecule, thereby directing the reaction to a less hindered site.
This principle is effectively demonstrated in regioselective cross-metathesis reactions. In a study involving hexa-1,5-dien-3-ol protected with a bulky silyl group (such as TBS or TBDPS, which are sterically analogous to TES), the silyl ether effectively shielded the adjacent C1-C2 double bond. organic-chemistry.org As a result, the ruthenium metathesis catalyst preferentially reacted at the more accessible, remote C5-C6 double bond, leading to the desired product with high regioselectivity. organic-chemistry.org Similarly, the steric bulk of protecting groups has been identified as a critical factor for achieving α-regioselectivity in certain asymmetric Mannich reactions. nih.gov This use of a sterically demanding protecting group like TES is a powerful strategy for controlling the outcome of reactions on polyfunctional molecules, where multiple reactive sites could otherwise lead to a mixture of products. nih.gov
Development of Novel Synthetic Reagents Derived from this compound
Beyond its role in forming protecting ethers, this compound can be converted into other synthetically useful reagents. A key transformation is the conversion of the alcohol to a halide, such as (chloromethyl)triethylsilane. This alkyl halide is a precursor for the preparation of a highly valuable organometallic reagent: (triethylsilyl)methylmagnesium chloride, a Grignard reagent.
The synthesis of the analogous (trimethylsilyl)methylmagnesium chloride is well-established and involves the reaction of (chloromethyl)trimethylsilane with magnesium turnings in an anhydrous ether solvent. orgsyn.org The resulting Grignard reagent is a potent nucleophile that serves as a synthetic equivalent of a "-CH₂⁻" anion, stabilized by the adjacent silicon atom. These reagents are used to form new carbon-carbon bonds by reacting with various electrophiles. guidechem.com For example, they are employed in nickel-catalyzed cross-coupling reactions with aryl triflates and in nucleophilic additions to carbonyl compounds. krackeler.com The triethylsilyl version offers different steric and electronic properties compared to its trimethylsilyl counterpart, providing chemists with an expanded toolkit for constructing complex molecular frameworks.
Emerging Research Directions and Future Perspectives
Triethylsilylmethanol in Medicinal Chemistry Research
The incorporation of silicon-containing moieties into drug candidates is a strategy of growing interest in medicinal chemistry. The triethylsilyl group, in particular, offers a balance of stability and reactivity that can be exploited in the design of novel therapeutic agents and drug delivery systems.
In the synthesis of complex biologically active molecules, hydroxyl groups often need to be temporarily blocked or "protected" to prevent unwanted side reactions. The triethylsilyl (TES) group, which can be introduced via this compound derivatives, serves as an effective protecting group for alcohols. nih.govnih.govgelest.com Its stability is intermediate between the more labile trimethylsilyl (B98337) (TMS) ethers and the more robust tert-butyldimethylsilyl (TBDMS) ethers. nih.gov This allows for selective removal of the TES group under specific conditions, a crucial feature in multi-step synthetic pathways. nih.gov
For instance, the selective deprotection of triethylsilyl ethers in the presence of other silyl (B83357) ether protecting groups can be achieved with high efficiency using mild acidic conditions, such as formic acid in methanol (B129727). nih.gov This chemoselectivity is vital in the synthesis of complex molecules like dinucleosides, where precise manipulation of different hydroxyl groups is necessary. nih.gov The triethylsilyl group's utility as a protecting group is a foundational aspect of its application in the synthesis of novel, biologically active compounds. The table below summarizes the relative stability of common silyl ether protecting groups.
| Silyl Ether Group | Abbreviation | Relative Stability | Common Deprotection Conditions |
| Trimethylsilyl | TMS | Least Stable | Mild acid or base |
| Triethylsilyl | TES | Intermediate | Mild acid, fluoride (B91410) ions |
| tert-Butyldimethylsilyl | TBDMS | More Stable | Stronger acid, fluoride ions |
| tert-Butyldiphenylsilyl | TBDPS | Very Stable | Strong acid, fluoride ions |
| Triisopropylsilyl | TIPS | Very Stable | Strong acid, fluoride ions |
This table provides a general comparison of the stability of common silyl ether protecting groups.
A significant challenge in drug development is overcoming poor physicochemical properties of active pharmaceutical ingredients, such as low solubility or rapid metabolism. orientjchem.orgresearchgate.net Prodrug design, where a drug is chemically modified to an inactive form that is converted to the active form in the body, is a well-established strategy to address these issues. orientjchem.orgmdpi.comijpcbs.comnih.gov The formation of silyl ethers has been explored as a potential prodrug strategy.
The this compound moiety could be attached to a parent drug containing a hydroxyl group, forming a triethylsilyl ether linkage. This modification would increase the lipophilicity of the drug, potentially enhancing its ability to cross cell membranes. Once in the body, this linkage could be cleaved, releasing the active drug. The rate of this cleavage could theoretically be tuned by the steric and electronic nature of the silyl group. While specific research on this compound in prodrugs is not yet widespread, the principles of using silyl ethers for this purpose are recognized. The key would be the enzymatic or hydrolytic cleavage of the Si-O-C bond to release the active drug. ijpcbs.com
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.govacs.org Emerging research has identified enzymes that can interact with organosilicon compounds. nih.govacs.orgresearchgate.netchemrxiv.orgresearchgate.net Notably, an enzyme known as silicatein-α, derived from marine sponges, has been shown to catalyze the formation and hydrolysis of silyl ethers. mdpi.com This enzyme can facilitate the condensation of triethylsilanol (B1199358) with alcohols to form triethylsilyl ethers, suggesting a potential biocatalytic route for the synthesis of this compound derivatives. mdpi.com
The use of biocatalysts like silicatein-α could enable the synthesis of chiral silicon-containing molecules with high enantioselectivity, a significant challenge in traditional organic synthesis. nih.gov Furthermore, the enzymatic hydrolysis of silyl ethers is being investigated for applications in developing more sustainable chemical processes. mdpi.com While this field is still in its early stages, the potential for using enzymes to manipulate this compound and its derivatives opens up new possibilities for environmentally friendly synthesis in medicinal chemistry.
This compound in Materials Science and Nanotechnology
The triethylsilyl group's chemical stability and defined steric profile also make it a candidate for applications in materials science, particularly in the synthesis of novel polymers and the functionalization of surfaces.
Poly(silyl ether)s (PSEs) are a class of polymers that contain a silicon-oxygen-carbon linkage in their backbone. mdpi.comnih.govredalyc.orgnsf.gov These materials are of interest due to their hydrolytic degradability, which makes them potentially useful for biomedical applications such as degradable implants or drug delivery systems. mdpi.comnsf.gov The properties of PSEs, including their thermal stability and degradation rate, can be tuned by altering the organic groups attached to the silicon atom. nih.govnsf.gov
This compound could serve as a monomer or a modifying agent in the synthesis of such polymers. The incorporation of the triethylsilyl group into a polymer backbone or as a side chain could impart specific properties, such as hydrophobicity and controlled degradability. The synthesis of polymers containing silyl ether functionalities can be achieved through various polymerization techniques, including dehydrogenative cross-coupling and ring-opening metathesis polymerization. mdpi.com The table below outlines some potential properties that could be imparted to polymers by the incorporation of a triethylsilyl group.
| Property | Potential Influence of Triethylsilyl Group |
| Degradability | The silyl ether linkage would be susceptible to hydrolysis, leading to polymer degradation. The rate would be influenced by the steric bulk of the triethylsilyl group. |
| Thermal Stability | Silicon-containing polymers often exhibit good thermal stability. |
| Solubility | The hydrophobic nature of the triethylsilyl group would increase the polymer's solubility in nonpolar organic solvents. |
| Mechanical Properties | The flexibility of the Si-O bond could influence the mechanical properties of the resulting polymer. |
This table outlines the hypothetical influence of incorporating triethylsilyl groups into polymers.
The modification of surfaces with thin layers of organic molecules can dramatically alter their properties, such as wettability, biocompatibility, and chemical reactivity. Organosilanes are widely used for the surface functionalization of materials rich in hydroxyl groups, such as silica (B1680970) and metal oxides. atomfair.comaip.orgaip.orgresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net
Derivatives of this compound could be used to create self-assembled monolayers (SAMs) on various substrates. The triethylsilyl group would form a stable covalent bond with the surface hydroxyl groups, while the other end of the molecule could be tailored with a specific functional group to impart desired properties to the surface. For example, a surface modified with a this compound derivative could exhibit increased hydrophobicity due to the presence of the ethyl groups. This approach is crucial for creating tailored interfaces in applications ranging from microelectronics to biomedical devices. researchgate.netwikipedia.org
Integration into Hybrid Materials and Composites
The dual functionality of this compound makes it a compelling candidate for the development of advanced hybrid materials and composites. These materials combine the properties of both organic and inorganic components on a molecular or nanometer scale to achieve synergistic effects. acs.org The hydroxyl (-OH) group of this compound can form strong covalent bonds (Si-O-Si) with the surfaces of inorganic materials like silica, glass, or metal oxides through condensation reactions. researchgate.netmdpi.com Simultaneously, the nonpolar triethylsilyl group can establish favorable interactions with organic polymer matrices, enhancing compatibility and improving interfacial adhesion. nih.gov
This dual nature allows this compound to act as a "molecular bridge" or coupling agent between inorganic fillers and organic polymers. kompozit.org.tr In polymer composites, such an integration can lead to significant improvements in mechanical properties, thermal stability, and moisture resistance. For instance, by functionalizing the surface of silica nanoparticles with molecules analogous to this compound, researchers can achieve a more uniform dispersion of the nanoparticles within a polymer matrix, preventing agglomeration and maximizing the reinforcement effect. flinders.edu.aunih.gov
The potential applications in hybrid materials are diverse. By modifying inorganic surfaces, this compound could be used to create custom surface properties, such as tuning the hydrophobicity of a material. This is crucial for applications ranging from self-cleaning coatings to advanced separation membranes. In the realm of nanotechnology, it could be used to functionalize silica nanoparticles for biomedical applications, including drug delivery and imaging, by providing a stable linkage point for further chemical modifications. nih.govcore.ac.uk
Table 1: Potential Roles of this compound in Hybrid Materials
| Component | Function of this compound | Potential Outcome |
|---|---|---|
| Inorganic Filler (e.g., Silica, TiO₂) | Surface modification via hydroxyl group reaction | Improved dispersion in polymer matrix |
| Polymer Matrix (e.g., Polyolefins, Epoxies) | Enhanced interfacial adhesion via triethylsilyl group | Increased mechanical strength and thermal stability |
| Surface Coatings | Covalent bonding to substrate; presents hydrophobic groups | Creation of water-repellent and durable coatings |
| Nanoparticles | Functionalization and stabilization | Development of advanced nanomaterials for biomedical or electronic applications |
Sustainability and Environmental Impact Considerations
As the chemical industry shifts towards greener and more sustainable practices, evaluating the entire lifecycle of compounds like this compound becomes imperative. This involves assessing its production and use, as well as exploring pathways that utilize renewable resources.
A Life Cycle Assessment (LCA) is a systematic analysis of the environmental impact of a product throughout its entire lifespan, from raw material extraction ("cradle") to its final disposal ("grave"). elkem.com Currently, there is a lack of specific LCA data for this compound. However, broader studies on the organosilicon industry provide valuable context. A comprehensive LCA of silicones, siloxanes, and silanes has shown that the use of these materials can result in a net environmental benefit, saving on average nine times the greenhouse gas (GHG) emissions required for their manufacture. silicones.eusilicones.eu These savings are often realized through enhanced energy efficiency and material durability in applications like construction, automotive, and electronics. silicones.eu
The production of this compound likely begins with silicon metal, which is then converted into chlorosilanes, such as Triethylchlorosilane. This precursor is subsequently hydrolyzed to yield the final product. The primary environmental impacts are associated with the high energy consumption of these processes. silicones.eu For example, an LCA of Trichlorosilane, a related platform chemical, highlights the significant global warming potential associated with its manufacturing process. researchgate.net
A complete "cradle-to-gate" assessment for this compound would need to quantify the energy inputs, raw material consumption, and waste generation for each synthetic step. elkem.com Such an analysis would identify hotspots in the production chain where improvements could be made, for instance, by optimizing reaction conditions to reduce energy use or by developing more efficient catalytic systems.
The synthesis of organosilanes traditionally relies on silicon derived from carbothermal reduction of silica (sand) and alkyl groups derived from fossil fuels. A key direction for enhancing the sustainability of this compound is the exploration of renewable feedstocks for both its silicon and organic components.
Significant research has focused on utilizing biogenic silica from agricultural waste. Sources like rice hull ash (RHA) and bagasse ash, the byproduct of sugarcane processing, are rich in amorphous, highly reactive silica. dntb.gov.uaeajournals.orgeajournals.org These bio-based silica sources can be converted into valuable silicon precursors, including alkoxysilanes, potentially sidestepping the energy-intensive processes associated with mined silica. chemrxiv.org
For the organic portion, the ethyl groups in this compound could potentially be derived from bio-ethanol, which is produced via the fermentation of sugars from crops like corn or sugarcane, or from cellulosic biomass. Integrating these bio-based routes would significantly improve the compound's environmental profile by reducing its reliance on fossil resources and potentially lowering its carbon footprint. scribd.com The development of efficient chemical pathways to combine bio-derived silicon precursors with bio-ethanol would represent a major step towards a fully renewable synthesis of this compound.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Table 2: Potential AI/ML Applications in this compound Research
| Research Area | AI/ML Application | Objective |
|---|---|---|
| Material Science | Property Prediction (e.g., using Graph Neural Networks) | Forecast the performance of composites containing this compound derivatives before synthesis. |
| Drug Discovery | QSAR Modeling, Virtual Screening | Predict the biological activity and pharmacokinetic properties of molecules incorporating the this compound moiety. |
| Synthesis | Reaction Optimization (e.g., using Bayesian Optimization) | Identify optimal reaction conditions to maximize yield and minimize waste in the synthesis of derivatives. |
| Process Chemistry | Retrosynthesis Planning | Propose novel and efficient synthetic routes to complex molecules starting from this compound. |
In medicinal chemistry, the strategic replacement of a carbon atom with a silicon atom (a concept known as "silicon switching") can favorably alter a drug candidate's metabolic stability, potency, and selectivity. rsc.org The triethylsilyl group in this compound offers a metabolically robust and lipophilic component that could be incorporated into drug scaffolds.
Computational methods are central to modern drug discovery. AI and ML algorithms can build Quantitative Structure-Activity Relationship (QSAR) models that correlate molecular structures with their biological activities. By training these models on existing data, researchers could computationally predict the efficacy of novel drug candidates containing a this compound-derived fragment. This in silico screening allows for the rapid evaluation of vast virtual libraries of compounds, prioritizing only the most promising candidates for expensive and time-consuming laboratory synthesis and testing. rsc.org
The combination of automated synthesis platforms with high-throughput screening (HTS) enables the rapid creation and evaluation of large libraries of molecules. sintef.no Robotic systems, sometimes called "chemputers," can perform complex organic syntheses without human intervention by precisely controlling the addition of reagents, temperature, and reaction time. physicsworld.comnih.gov
This technology could be applied to create a diverse library of this compound derivatives. Starting with the core molecule, an automated platform could execute a series of reactions to modify its structure—for example, by esterifying the hydroxyl group with various carboxylic acids or by altering the groups on the silicon atom. acs.orgresearchgate.net
Future Prospects and Uncharted Research Avenues for this compound
While this compound is a known compound in organic chemistry, its full potential remains largely untapped, with numerous research avenues yet to be explored. The unique combination of a sterically demanding triethylsilyl group adjacent to a reactive hydroxyl moiety suggests a range of future applications and uncharted research territories in catalysis, materials science, and synthetic organic chemistry. Future investigations are likely to focus on leveraging its distinct structural and electronic properties to develop novel methodologies and advanced materials.
One of the most promising future directions for this compound lies in its application as a specialized ligand in catalysis . The bulky triethylsilyl group can create a unique steric environment around a metal center, potentially leading to catalysts with enhanced selectivity. Uncharted research could involve the synthesis of novel phosphine, N-heterocyclic carbene (NHC), or cyclopentadienyl (B1206354) ligands incorporating the this compound moiety. These could then be coordinated with various transition metals to explore their efficacy in asymmetric catalysis, cross-coupling reactions, and polymerization catalysis. The hydroxyl group also offers a handle for covalent attachment of these catalyst systems to solid supports, paving the way for the development of recyclable and more sustainable catalytic processes.
In the realm of materials science , this compound could serve as a valuable building block for the creation of advanced polymers and hybrid materials. Its incorporation into polymer backbones could impart unique properties such as increased thermal stability, enhanced hydrophobicity, and tailored refractive indices. An unexplored area is the use of this compound in the synthesis of functional polysiloxanes and silsesquioxanes. The hydroxyl group allows for its integration into sol-gel processes, potentially leading to the formation of novel organic-inorganic hybrid materials with applications in coatings, adhesives, and optical devices. Further research into the copolymerization of this compound-derived monomers with other functional monomers could yield a new class of smart materials with tunable properties.
From the perspective of synthetic organic chemistry , the reactivity of this compound itself warrants further investigation. While it is known as a simple alcohol, its unique steric and electronic environment could be exploited for novel chemical transformations. Future research could focus on exploring its utility as a bulky nucleophile in substitution and addition reactions, potentially leading to highly stereoselective outcomes. Furthermore, the development of new synthetic routes that utilize this compound as a key intermediate for the construction of complex molecular architectures is an area ripe for exploration. Its role as a derivatizable protecting group for other functional groups, which can be readily removed under specific conditions, also presents an avenue for future studies.
The exploration of this compound's potential in green and sustainable chemistry is another critical future prospect. Its synthesis from readily available starting materials could be optimized to be more environmentally benign. Moreover, its potential use as a biocompatible building block in the synthesis of bioactive molecules and drug delivery systems is an exciting, albeit uncharted, research direction. Investigating the biodegradability and environmental impact of materials derived from this compound will be crucial for its broader application in sustainable technologies.
Q & A
Q. What are the standard synthetic routes for Triethylsilylmethanol, and how do reaction conditions influence yield?
this compound is typically synthesized via Grignard or organometallic reactions, where triethylsilyl chloride reacts with formaldehyde or its equivalents under anhydrous conditions. Key factors include temperature control (−78°C to room temperature), solvent choice (e.g., tetrahydrofuran or diethyl ether), and stoichiometric precision to avoid side reactions like over-alkylation . Yield optimization often requires inert atmosphere maintenance and gradual reagent addition to mitigate exothermic side reactions.
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological verification involves:
- Spectroscopic Analysis : Compare experimental IR spectra with literature data to confirm hydroxyl (3200–3600 cm⁻¹) and silyl group (Si–C stretching at ~1250 cm⁻¹) signatures .
- NMR Characterization : H NMR should show distinct peaks for the methanol proton (~1.5 ppm, broad) and triethylsilyl methyl groups (0.5–1.0 ppm). C NMR confirms the Si–C bonding environment .
- Chromatography : Use HPLC or GC-MS to detect impurities, ensuring >95% purity for research-grade applications .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
- Storage : Keep in airtight containers under nitrogen, away from moisture and oxidizers, to prevent degradation .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in silylation reactions?
The triethylsilyl group acts as a steric shield and electron donor, stabilizing transition states in nucleophilic substitutions. Advanced studies employ DFT calculations to model the Si–O bond’s polarization and its impact on reaction kinetics. Experimental validation includes kinetic isotope effects (KIEs) and substituent-dependent rate comparisons .
Q. How do solvent polarity and temperature affect the stability of this compound in catalytic systems?
Polar aprotic solvents (e.g., DMF) enhance solubility but may accelerate hydrolysis. Stability studies under varying temperatures (25–80°C) reveal decomposition pathways via TGA/DSC, showing <5% mass loss below 100°C in anhydrous conditions. Contradictions in literature data often arise from trace moisture or catalytic impurities .
Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound-derived intermediates?
- Reproducibility Checks : Standardize reagent sources (e.g., anhydrous solvents) and reaction setups.
- In Situ Monitoring : Use techniques like Raman spectroscopy to track intermediate formation.
- Meta-Analysis : Compare datasets across studies to identify outliers (e.g., anomalous yields due to unaccounted side reactions) .
Q. How can this compound be functionalized for applications in drug delivery systems?
Advanced functionalization involves:
- Protection/Deprotection : Use tert-butyldiphenylsilyl groups to temporarily block the hydroxyl group, enabling selective modifications .
- Bioconjugation : Attach via ester or carbamate linkages to polymeric carriers (e.g., PEG), validated by MALDI-TOF or LC-MS .
Q. What computational tools are recommended for predicting this compound’s behavior in novel reaction environments?
- Molecular Dynamics (MD) Simulations : Explore solvent interactions using software like GROMACS.
- Quantum Chemistry Software : Gaussian or ORCA for modeling transition states and electronic properties .
Methodological Notes
- Data Gaps : Limited peer-reviewed studies directly on this compound necessitate extrapolation from analogous silylated alcohols (e.g., triphenylmethanol, tert-butyldiphenylsilyl derivatives) .
- Validation : Cross-reference experimental results with databases like PubChem or IUPAC guidelines to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
